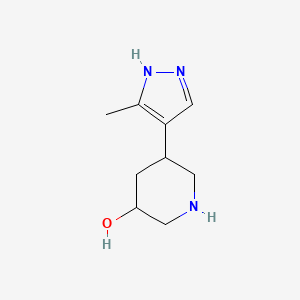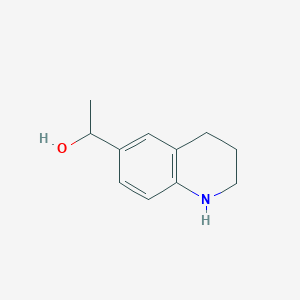![molecular formula C22H16Cl3N3O4 B15227912 N-Benzyl-4-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B15227912.png)
N-Benzyl-4-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzylamine with 4-nitrobenzoyl chloride to form N-benzyl-4-nitrobenzamide. This intermediate is then reacted with 2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-4-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Benzyl-4-amino-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide .
Wissenschaftliche Forschungsanwendungen
N-Benzyl-4-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Benzyl-4-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro and trichlorophenyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. These interactions can lead to various effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-4-nitrobenzamide: Lacks the trichlorophenyl group, resulting in different chemical properties and biological activities.
N-Benzyl-4-amino-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide:
Uniqueness
N-Benzyl-4-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide is unique due to its combination of benzyl, nitro, and trichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C22H16Cl3N3O4 |
|---|---|
Molekulargewicht |
492.7 g/mol |
IUPAC-Name |
N-benzyl-4-nitro-N-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C22H16Cl3N3O4/c23-16-10-18(24)21(19(25)11-16)26-20(29)13-27(12-14-4-2-1-3-5-14)22(30)15-6-8-17(9-7-15)28(31)32/h1-11H,12-13H2,(H,26,29) |
InChI-Schlüssel |
KMWWMFJUEGCBCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


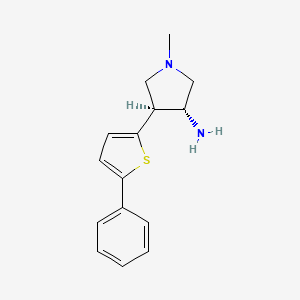
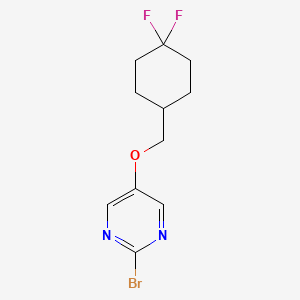
![Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate](/img/structure/B15227847.png)

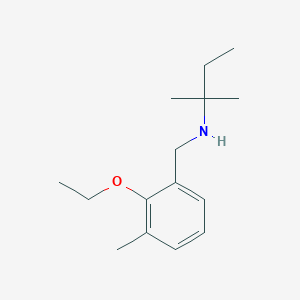
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227870.png)
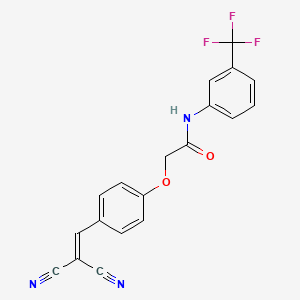

![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B15227881.png)



